molecular formula C19H34O3 B13836711 methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

Cat. No.: B13836711
M. Wt: 310.5 g/mol
InChI Key: JCJMEMDHUZYVMB-ITGUVEJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate is a fatty acid methyl ester featuring an epoxide (oxirane) ring at the C2 and C3 positions, with a stereospecific (E)-oct-2-enyl substituent. This compound is of interest due to its structural complexity, which includes both stereochemical specificity (2S,3S configuration) and geometric isomerism (E-configuration of the octenyl chain). Epoxidized fatty acid derivatives are critical in biological systems and industrial applications, often serving as intermediates in lipid peroxidation pathways or as plasticizers .

Properties

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+/t17-,18-/m0/s1

InChI Key

JCJMEMDHUZYVMB-ITGUVEJCSA-N

Isomeric SMILES

CCCCC/C=C/C[C@H]1[C@@H](O1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate typically involves multiple steps. One common method includes the epoxidation of an unsaturated ester. The reaction conditions often require the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) at low temperatures to ensure the formation of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl groups from oxidation or alkyl groups from substitution reactions .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties
Research indicates that methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate exhibits anti-inflammatory effects. It has been studied for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. In a study involving animal models of inflammation, the compound demonstrated a significant reduction in inflammatory markers compared to control groups .

2. Antimicrobial Activity
Another notable application is its antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

3. Antioxidant Effects
The compound has also been evaluated for its antioxidant capabilities. Research suggests that it can scavenge free radicals effectively, thereby potentially reducing oxidative stress in biological systems. This property makes it a candidate for further development in nutraceuticals aimed at aging and chronic disease prevention .

Agricultural Applications

1. Biopesticide Development
this compound is being explored as a natural pesticide. Its efficacy against specific pests has been documented in field trials, showing reduced pest populations without harming beneficial insects. This aligns with the increasing demand for sustainable agricultural practices .

2. Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator, promoting root development and overall plant vigor when applied in appropriate concentrations. This application could enhance crop yields and resilience against environmental stressors .

Case Studies

Study Application Findings
Study on anti-inflammatory effectsPharmacologyDemonstrated significant reduction in inflammatory markers in animal models .
Antimicrobial efficacy assessmentPharmacologyEffective against resistant bacterial strains; mechanism involves membrane disruption .
Field trials for biopesticide useAgricultureReduced pest populations while preserving beneficial insect species .
Plant growth regulation experimentAgricultureEnhanced root development and plant vigor under stress conditions .

Mechanism of Action

The mechanism of action of methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions, which may contribute to its antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Geometric Isomers

Methyl 8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoate
  • Key Differences :
    • Stereochemistry : The C3 position is R-configuration instead of S .
    • Geometry : The oct-2-enyl chain adopts a Z-configuration instead of E .
  • Implications :
    • The Z-configuration may alter lipid bilayer interactions due to reduced steric hindrance compared to the E-isomer.
    • Stereochemical inversion at C3 could affect enzymatic recognition, as seen in CYP450-mediated epoxide-diol transformations .
8-[(2S,3S)-3-Octyl-2-oxiranyl]octanoic Acid
  • Key Differences :
    • Functional Group : Carboxylic acid instead of methyl ester .
    • Substituent : Lacks the unsaturated octenyl group, featuring a saturated octyl chain.
  • Implications :
    • The carboxylic acid form increases hydrophilicity, affecting solubility and bioavailability.
    • Absence of double bond reduces reactivity toward electrophilic additions, common in epoxide ring-opening reactions .

Compounds with Multiple Epoxide Groups

Methyl 8-[3-[(3-Pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
  • Structure : Contains two epoxide rings and a pentyl substituent .
  • Higher molecular weight (326.5 g/mol vs. ~298–312 g/mol for simpler analogs) impacts volatility and thermal stability .
CYP-Derived Epoxy Octadecenoic Acids (e.g., 9,10-EpOME)
  • Structure: Similar epoxide positioning but derived from linoleic acid (C18 vs. C16 chain) .
  • Biological Role :
    • Mediates thermal hyperalgesia via TRPV1 activation, with stereochemistry (2R,3S vs. 2S,3S) dictating receptor affinity .
    • The target compound’s (E)-octenyl group may confer distinct binding kinetics compared to saturated analogs.
Mupirocin
  • Structure : Complex polyketide with multiple epoxide and hydroxyl groups .
  • Contrast :
    • Mupirocin’s antibiotic activity relies on its macrocyclic epoxide, whereas the target compound’s smaller structure suggests different bioactivity (e.g., signaling molecule vs. antimicrobial agent) .

Physicochemical and Functional Comparisons

Physical Properties

Property Target Compound Methyl (Z)-Octenyl Analog 8-[(2S,3S)-3-Octyl] Acid
Molecular Weight (g/mol) ~312* ~312* 298.25
Functional Group Methyl Ester Methyl Ester Carboxylic Acid
Key Substituent (E)-Oct-2-enyl (Z)-Oct-2-enyl Saturated Octyl
Solubility (LogP) ~5.2 (est.) ~5.0 (est.) ~3.8
Reactivity Moderate Higher (Z-geometry) Low (saturated chain)

*Estimated based on structural analogs.

Biological Activity

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate, also known as Mollisinol A, is a compound of significant interest due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has a complex structure characterized by an octanoate backbone and an epoxide functional group. Its molecular formula is C19H34O4C_{19}H_{34}O_4, with a molecular weight of approximately 330.48 g/mol. The presence of the epoxide ring contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies show that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring free radical scavenging activity, this compound showed significant inhibition of reactive oxygen species (ROS) formation. This suggests potential applications in preventing oxidative damage in biological systems.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could have implications for treating inflammatory diseases.

Study on Antimicrobial Activity

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial properties .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study on Antioxidant Activity

Research published in Food Chemistry assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited a scavenging activity of 85% at a concentration of 100 µg/mL, indicating strong antioxidant potential .

Assay TypeScavenging Activity (%)Concentration (µg/mL)
DPPH85100
ABTS78100

Anti-inflammatory Mechanism

In a study focusing on the anti-inflammatory effects, this compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in managing conditions characterized by excessive inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.